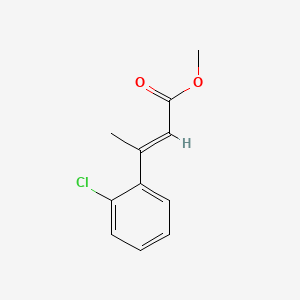
8,9-Di-O-methyl-urolithin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Di-O-methyl-urolithin D is a derivative of urolithin D, which is a metabolite of ellagic acid. Ellagic acid is a polyphenol found in various fruits and nuts, such as pomegranates, strawberries, and walnuts. Urolithins, including this compound, are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process begins with the extraction of ellagic acid from natural sources, followed by its conversion to urolithin D through microbial metabolism or chemical synthesis. The final step involves the methylation of urolithin D at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
科学研究应用
8,9-Di-O-methyl-urolithin D has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polyphenol metabolites.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
作用机制
The mechanism of action of 8,9-Di-O-methyl-urolithin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway
相似化合物的比较
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Known for its antioxidant and anti-inflammatory effects.
Urolithin C: Less studied but has potential health benefits similar to other urolithins.
Uniqueness: 8,9-Di-O-methyl-urolithin D is unique due to its specific methylation pattern, which may enhance its bioavailability and biological activity compared to other urolithins. Its distinct chemical structure allows it to interact differently with molecular targets, potentially leading to unique therapeutic effects .
属性
CAS 编号 |
1192835-55-4 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.255 |
IUPAC 名称 |
3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3 |
InChI 键 |
MWDKXHOUSQIHQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC |
同义词 |
3,4-Dihydroxy-8,9-dimethoxy-6H-dibenzo[b,d]pyran-6-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)








